

# Ombitasvir with dasabuvir vs grazoprevir elbasvir

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## Compound Focus: Ombitasvir

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## Drug Combination Comparison at a Glance

Feature	Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (OBV/PTV/r + DSV)	Elbasvir/Grazoprevir (EBR/GZR)
Brand Name	Viekira Pak [1]	Zepatier [2]
Mechanisms of Action	NS5A Inhibitor (OBV) + NS3/4A Protease Inhibitor (PTV/r) + NS5B Polymerase Non-Nucleoside Inhibitor (DSV) [1]	NS5A Inhibitor (EBR) + NS3/4A Protease Inhibitor (GZR) [2]
Approved Genotypes	Genotype 1 [1]	Genotypes 1 and 4 [2]
SVR12 in GT1a (No Cirrhosis)	97% (with weight-based RBV) [3]	99%-100% (12-16 weeks, regimen depends on baseline resistance) [2] [4]
SVR12 in GT1b (No Cirrhosis)	99% (with or without RBV) [1]	>99% (12 weeks without RBV) [2] [4]
Key Resistance Consideration	Lower SVR (89.5%) with <b>low-dose RBV</b> in GT1a; weight-based RBV is critical [3]	Baseline NS5A resistance-associated substitutions (RAVs) in

Feature	Ombitasvir/Paritaprevir/ritonavir + Dasabuvir (OBV/PTV/r + DSV)	Elbasvir/Grazoprevir (EBR/GZR)
		GT1a require <b>adding RBV &amp; extending treatment</b> to 16 weeks [2] [4]

## Efficacy Data and Clinical Protocols

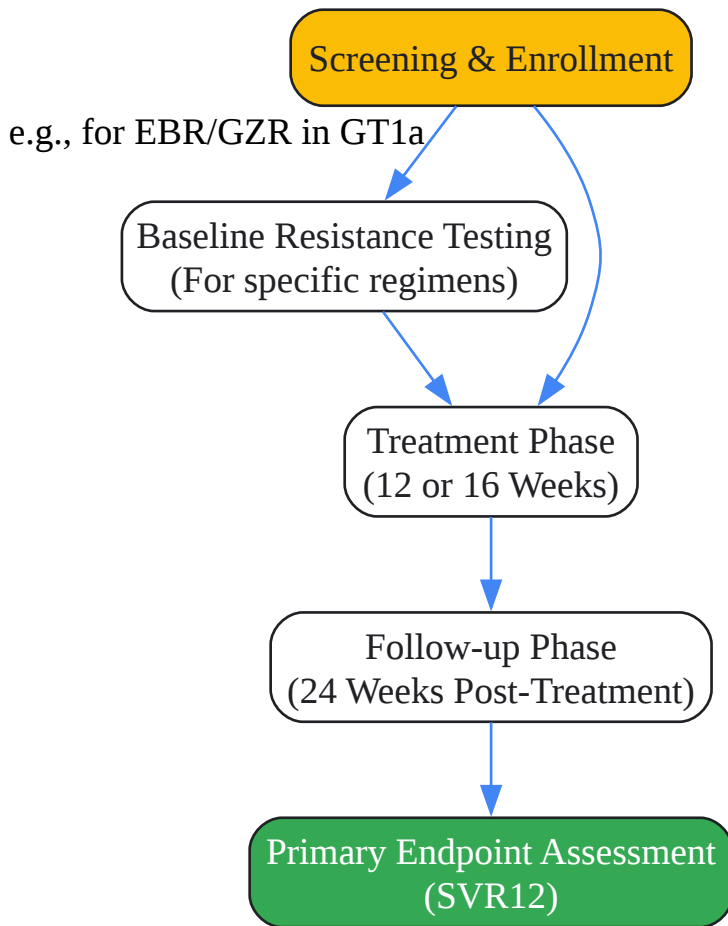
The sustained virologic response 12 weeks after treatment (SVR12) is the primary endpoint for evaluating efficacy in HCV clinical trials. Here is a detailed breakdown of the performance of each regimen in key patient populations.

## Detailed Clinical Trial Results

Patient Population	OBV/PTV/r + DSV Regimen & SVR12 Rate	EBR/GZR Regimen & SVR12 Rate
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| **GT1a, Treatment-Naïve, No Cirrhosis** | OBV/PTV/r + DSV + **weight-based RBV** for 12 weeks: **97%** [3] [1] | • No baseline NS5A RAVs: 12 weeks, **>94%** • With baseline NS5A RAVs: EBR/GZR + RBV for 16 weeks: **100%** [2] [4] || **GT1b, Treatment-Naïve, No Cirrhosis** | OBV/PTV/r + DSV for 12 weeks (**without RBV**): **99%** [1] | EBR/GZR for 12 weeks (**without RBV**): **>99%** [2] [4] || **Patients with Compensated Cirrhosis** | • **GT1a**: 24 weeks with RBV [1] • **GT1b**: 12 weeks with RBV [1] | Integrated analysis showed high SVR12 rates with EBR/GZR in patients with compensated cirrhosis [5] |

The design of clinical trials for these drugs follows a standardized model to ensure robust results. The workflow below illustrates the general structure of a Phase 3 HCV clinical trial.



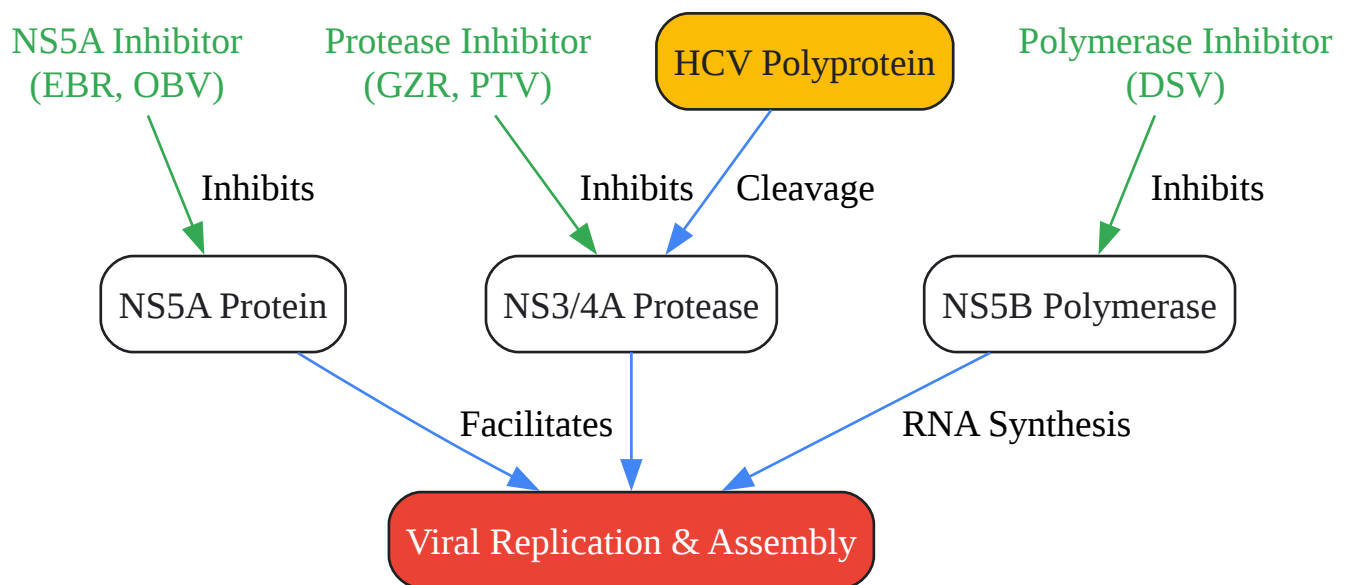
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### Key Trial Elements:

- **Primary Endpoint:** SVR12, defined as undetectable HCV RNA 12 weeks after the end of treatment [3].
- **Patient Population:** Adults with chronic HCV infection, categorized by HCV genotype, prior treatment experience, and presence/absence of cirrhosis [3].
- **Key Methodologies:**
  - **HCV RNA Quantification:** Used to measure viral load and determine SVR.
  - **Resistance Testing:** Sequencing of regions encoding NS3, NS5A, or NS5B to identify baseline polymorphisms and treatment-emergent resistance-associated variants (RAVs) [2] [3].

## Mechanisms of Action and Resistance

The two regimens work by targeting and inhibiting different non-structural (NS) proteins of the HCV, which are essential for viral replication.



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#### Resistance Profiles:

- **Elbasvir/Grazoprevir:** Virologic failure is associated with specific resistance-associated substitutions (RASs). For Elbasvir (NS5A), these include M28, Q30, L31, and Y93 in GT1a. These RASs can be present at baseline, so testing is recommended for GT1a patients; if found, adding RBV and extending treatment to 16 weeks is required [2]. Grazoprevir (NS3) RASs, such as D168, also emerge but appear less persistent [2].
- **Ombitasvir/Paritaprevir/ritonavir + Dasabuvir:** This regimen's lower efficacy with low-dose RBV in GT1a highlights its vulnerability to resistance when not optimally dosed [3]. The three-drug mechanism itself is potent, but adherence to the prescribed RBV regimen is critical to prevent virologic failure.

## Key Considerations for Researchers

- **Regimen Selection:** The choice may depend on the local prevalence of HCV genotypes and baseline RASs. EBR/GZR offers a broader approved genotypic range (GT1 & 4), while OBV/PTV/r + DSV requires careful RBV management for GT1a [2] [3] [1].
- **Drug-Drug Interactions:** Both regimens have significant interaction potentials. EBR/GZR is contraindicated with strong CYP3A inducers and OATP1B1/3 inhibitors [2]. OBV/PTV/r + DSV requires attention as ritonavir is a potent CYP3A inhibitor [1].
- **Resistance Monitoring:** For EBR/GZR in GT1a, baseline NS5A resistance testing is a key part of the clinical protocol to guide therapy duration and the need for RBV [2] [4].

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